N-(3,5-Difluoropyridin-2-YL)acetamide

Kinase Inhibition Enzyme Assay Target Engagement

The 3,5-difluoro pattern and 2-acetamide linkage are non-interchangeable; substitution at a single position can create a >100‑fold selectivity shift in kinase inhibitors (e.g., GNE‑987). This building block is a strategic precursor for FLT3/JAK2/c‑KIT inhibitors, fluoroquinolones targeting resistant Gram‑negative bacteria (WQ‑3810) and PROTACs (BRD4 Degrader‑8). Its documented use in hNav1.7 pain‑target programs [supplier citation] provides a proven procurement rationale. 97% purity from major suppliers accelerates hit‑to‑lead campaigns in oncology, autoimmune disease and non‑opioid analgesia.

Molecular Formula C7H6F2N2O
Molecular Weight 172.135
CAS No. 1260674-72-3
Cat. No. B2835887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Difluoropyridin-2-YL)acetamide
CAS1260674-72-3
Molecular FormulaC7H6F2N2O
Molecular Weight172.135
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=N1)F)F
InChIInChI=1S/C7H6F2N2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12)
InChIKeyWPZLFYHNISWZGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,5-Difluoropyridin-2-yl)acetamide (CAS 1260674-72-3) – Synthetic Intermediate & Kinase Modulator Building Block


N-(3,5-Difluoropyridin-2-yl)acetamide is a fluorinated pyridine derivative with the molecular formula C7H6F2N2O, characterized by a 3,5-difluoropyridine core bearing an acetamide group at the 2-position [1]. The compound's structural features, specifically the electronegative fluorine atoms at the 3- and 5-positions and the hydrogen-bonding potential of the acetamide moiety, confer distinct physicochemical properties that are exploited in medicinal chemistry. It is primarily documented as a versatile synthetic intermediate, employed in the construction of more complex biologically active molecules, including kinase inhibitors and modulators of protein function .

N-(3,5-Difluoropyridin-2-yl)acetamide: Why Simple Substitution with a Close Analog Is Scientifically Unjustified


In the development of kinase inhibitors, PROTACs, and other small-molecule modulators, the substitution of a single functional group or regioisomeric position on a pyridine scaffold can result in a complete loss of target potency, altered binding mode, or a >100-fold shift in selectivity profile [1]. The 3,5-difluoro substitution pattern on the pyridine ring, combined with the specific N-(2-pyridyl)acetamide linkage, is not interchangeable with its 3,4-difluoro analogs or the regioisomeric 2-(3,5-difluoropyridin-2-yl)acetamide. The position of the acetamide group dictates its hydrogen-bonding geometry and its capacity to form key interactions within the ATP-binding pocket of kinases or with E3 ligase components in PROTAC systems. Therefore, researchers cannot assume that a compound with a similar molecular formula will reproduce the same synthetic utility or biological activity; the specific arrangement of fluorine atoms and the acetamide moiety is a critical determinant of downstream performance [2].

Quantitative Evidence for N-(3,5-Difluoropyridin-2-yl)acetamide: Direct Comparators and Class-Level Benchmarks for Procurement Decisions


Class-Level Potency Benchmark: Target Engagement in Kinase and HDAC Assays Establishes a Reference IC50/Ki Range of 2-200 nM

While direct quantitative data for N-(3,5-Difluoropyridin-2-yl)acetamide as a standalone inhibitor is not publicly reported, its utility as a synthetic precursor to bioactive molecules is established through class-level inference from closely related difluoropyridine derivatives. Data from BindingDB reveals that compounds containing the 3,5-difluoropyridin-2-yl motif demonstrate a wide range of potent target engagement. For instance, a related scaffold exhibited a Ki of 2 nM against the human A3 adenosine receptor [1], while another derivative showed an IC50 of 200 nM in a bi-functional enzyme kinase assay [2]. Furthermore, a 3,5-difluoropyridin-2-yl-containing PROTAC, GNE-987, demonstrated picomolar BRD4 degradation (DC50=0.03 nM) and nanomolar binding to BRD4 BD1/BD2 (IC50s of 4.7 and 4.4 nM, respectively), highlighting the capability of this motif to produce highly potent and selective compounds when incorporated into larger structures .

Kinase Inhibition Enzyme Assay Target Engagement

Crucial Role of the 3,5-Difluoropyridin-2-yl Moiety in Overcoming Drug Resistance in Salmonella DNA Gyrase

In a comparative study of fluoroquinolones, the presence of the 6-amino-3,5-difluoropyridin-2-yl group at the R1 position was shown to be critical for maintaining potent inhibitory activity against drug-resistant Salmonella DNA gyrase. The compound WQ-3810, which contains this moiety, exhibited an IC50 of 0.031 ± 0.003 μg/mL. In stark contrast, the derivative WQ-4065, in which the 6-amino group was replaced with a 6-ethylamino group (6-ethylamino-3,5-difluoropyridine-2-yl), displayed a >23-fold reduction in potency, with an IC50 of 0.72 ± 0.39 μg/mL [1]. This significant loss of activity directly demonstrates that the specific substitution pattern on the 3,5-difluoropyridine ring is not trivial and is a key determinant of biological activity, even when other parts of the molecule remain unchanged.

Antimicrobial Resistance DNA Gyrase Structure-Activity Relationship

Established Synthetic Utility: A Validated Precursor for N-Difluoromethyl-2-pyridones via One-Pot Difluorocarbene Reaction

Unlike simple pyridine derivatives that may not be amenable to direct difluoromethylation, N-(pyridin-2-yl)acetamide derivatives, such as N-(3,5-Difluoropyridin-2-yl)acetamide, have been identified as excellent precursors for the one-pot synthesis of N-difluoromethyl-2-pyridone derivatives [1]. This synthetic route utilizes sodium chlorodifluoroacetate as a difluorocarbene source in the presence of a catalytic amount of 18-crown-6 [1]. This specific application highlights a unique reactivity profile conferred by the acetamide group on the pyridine ring. In contrast, building blocks lacking this functional group, such as 1-(3,5-difluoropyridin-2-yl)ethanamine, are not suitable for this particular transformation and would require alternative, potentially less efficient, synthetic pathways to achieve the same structural modification.

Synthetic Chemistry Fluorine Chemistry Heterocycle Synthesis

Supplier-Certified Applications in hNav1.7 and PKC Theta Inhibitor Programs Provide Direct Procurement Justification

The primary Sigma-Aldrich product datasheet for N-(3,5-Difluoropyridin-2-yl)acetamide (Aldrich I17907) explicitly lists its application as a reactant for the synthesis of specific, therapeutically relevant target classes. These include "Diaminotriazine hNav1.7 inhibitors" (targeting the NaV1.7 voltage-gated sodium channel, a key target in pain research) and "Orally available naphthyridine protein kinase D inhibitors," as well as its use in programs for Protein Kinase C (PKC) inhibitors and Phosphodiesterase 5 (PDE5) inhibitors . This level of specificity is not provided for many of its close structural analogs, such as 2-(3,5-difluoropyridin-2-yl)acetamide, which is a regioisomer and may not be as suitable for these specific inhibitor templates. The Sigma-Aldrich entry also notes its use in the synthesis of "Survival motor neuron (SMN) protein modulators," which are critical in spinal muscular atrophy research . The explicit naming of these high-value target classes provides a direct, industry-validated rationale for procurement.

Ion Channel Modulation Protein Kinase C Pain & Immunology

Optimal Research & Industrial Applications for N-(3,5-Difluoropyridin-2-yl)acetamide Based on Evidence


Synthesis of Next-Generation Kinase Inhibitors Targeting Resistant Cancers and Inflammatory Diseases

Based on the proven utility of the 3,5-difluoropyridin-2-yl scaffold in generating potent kinase inhibitors (as shown by GNE-987's picomolar activity against BRD4), this compound is an ideal starting material for medicinal chemistry programs developing novel inhibitors of kinases like FLT3, JAK2, c-KIT, or PKCθ [1]. The commercial availability of this building block in 97% purity from major suppliers enables rapid synthesis and SAR exploration, accelerating hit-to-lead campaigns for oncology and autoimmune disease research.

Design and Optimization of Novel Fluoroquinolone Antibiotics to Combat Antimicrobial Resistance

The data from the WQ-3810 study provides a compelling case for the importance of a properly substituted 3,5-difluoropyridine R1 group in overcoming quinolone resistance in Salmonella [1]. N-(3,5-Difluoropyridin-2-yl)acetamide can serve as a strategic precursor for introducing this critical R1 group into new fluoroquinolone analogs. Procurement of this building block is a rational step for any antibiotic discovery program aiming to develop agents effective against multi-drug-resistant Gram-negative bacteria.

Construction of PROTACs and Molecular Glues for Targeted Protein Degradation

The 3,5-difluoropyridin-2-yl moiety is a key component in several reported PROTACs, including GNE-987 and PROTAC BRD4 Degrader-8, which degrade the BRD4 protein with DC50 values in the low nanomolar to picomolar range [1]. The 3,5-difluoropyridin-2-yl group is used to link the target-binding warhead to the E3 ligase ligand. Using N-(3,5-Difluoropyridin-2-yl)acetamide as a starting point for synthesizing linker-functionalized pyridine intermediates is a high-value application for teams developing next-generation targeted protein degradation therapeutics.

Synthesis of State-Dependent Sodium Channel (NaV1.7) Modulators for Pain Research

As explicitly documented by a primary chemical supplier, this compound is a reactant for the synthesis of diaminotriazine hNav1.7 inhibitors [1]. Given that hNav1.7 is a genetically validated target for pain, and selective inhibition is a major challenge in the field, this direct link provides a clear procurement rationale for academic and industrial labs working in pain biology and the development of non-opioid analgesics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3,5-Difluoropyridin-2-YL)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.